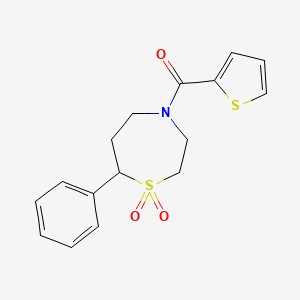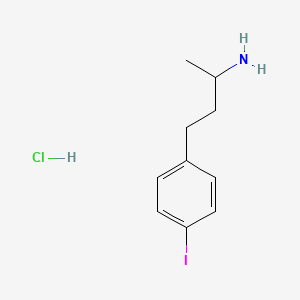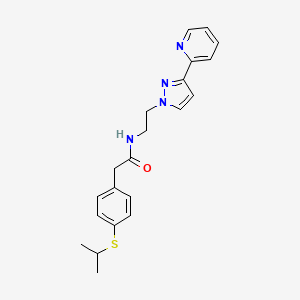
N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-phenoxyacetamide” is a complex organic compound. It contains a methoxypyridazine group, which is a pyridazine ring (a six-membered aromatic ring with two nitrogen atoms) with a methoxy group attached . It also contains phenyl groups (aromatic rings), and an acetamide group (derived from acetic acid).
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxypyridazine group would contribute to the aromaticity of the molecule, and the acetamide group would introduce polar characteristics .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo a variety of reactions. For example, cyanoacetamides can react with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its polarity, potentially making it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-phenoxyacetamide is a chemical compound that has been the focus of research in the context of synthesizing novel molecular structures with potential medicinal properties. Research in this area explores the synthesis of various heterocyclic compounds derived from similar chemical scaffolds. For instance, studies on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been conducted to investigate their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These studies are pivotal for medicinal chemistry, aiming to discover new therapeutic agents.
Pharmacological Assessments
Another significant research avenue for compounds like N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-phenoxyacetamide is their pharmacological evaluation. Research has been done on acetamide derivatives to assess their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This involves multi-step chemical syntheses and subsequent pharmacological assessments to identify compounds with desirable therapeutic effects (Rani, Pal, Hegde, & Hashim, 2016). Such studies contribute to drug discovery and development by elucidating the biological activities of new chemical entities.
Antiproliferative and Anticancer Activities
Compounds structurally related to N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-phenoxyacetamide have also been investigated for their antiproliferative activities against human cancer cells. For example, research on methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate highlighted its promise as a tubulin polymerization inhibitor, indicating potential anticancer properties (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015). These findings are critical for developing new cancer therapies by targeting specific cellular mechanisms.
Antibacterial and Antimicrobial Studies
The search for new antibacterial and antimicrobial agents is another vital area of research for compounds with a chemical structure similar to N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)-2-phenoxyacetamide. Studies have synthesized new analogs of heterocyclic compounds to evaluate their antibacterial and antimicrobial activities (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014). Such research is fundamental in addressing the growing challenge of antibiotic resistance by discovering novel antimicrobial agents.
Propiedades
IUPAC Name |
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-8-9-15(17-10-11-20(25-2)23-22-17)12-18(14)21-19(24)13-26-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMIIYGHTUEDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Amino-4,5-dimethoxybenzoyl)amino]propanoic acid;hydrochloride](/img/structure/B2990901.png)

![(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B2990904.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2990909.png)




![(2E)-3-(thiophen-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2990918.png)


![2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile](/img/structure/B2990921.png)
![3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2990922.png)